N-[(6-bromopyridin-3-yl)sulfonyl]-1-ethyl-1H-indole-3-carboxamide
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Overview
Description
N-[(6-bromopyridin-3-yl)sulfonyl]-1-ethyl-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of sulfonamide-based indole derivatives
Preparation Methods
The synthesis of N-[(6-bromopyridin-3-yl)sulfonyl]-1-ethyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding, utilizing aryl hydrazines, ketones, and alkyl halides as starting materials . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
N-[(6-bromopyridin-3-yl)sulfonyl]-1-ethyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
N-[(6-bromopyridin-3-yl)sulfonyl]-1-ethyl-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is being explored for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[(6-bromopyridin-3-yl)sulfonyl]-1-ethyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
N-[(6-bromopyridin-3-yl)sulfonyl]-1-ethyl-1H-indole-3-carboxamide can be compared with other sulfonamide-based indole derivatives:
N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl]: Similar in structure but with different substituents on the phenyl ring, leading to varied biological activities.
Indole-3-acetic acid derivatives: These compounds are primarily used in plant biology but share the indole core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-bromopyridin-3-yl)sulfonyl-1-ethylindole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S/c1-2-20-10-13(12-5-3-4-6-14(12)20)16(21)19-24(22,23)11-7-8-15(17)18-9-11/h3-10H,2H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIHFDQRUAAVQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)NS(=O)(=O)C3=CN=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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